3-Amino-3-oxopropanoic acid
Overview
Description
3-Amino-3-Oxopropanoic Acid, also known as malonamic acid, is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both an amino group and a keto group on a three-carbon backbone.
Biochemical Analysis
Biochemical Properties
3-Amino-3-oxopropanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It is known to interact with enzymes such as malonamidase E2, which is found in Bradyrhizobium japonicum . The interaction with malonamidase E2 suggests that this compound may be involved in the hydrolysis of amide bonds, contributing to the metabolism of nitrogen-containing compounds. Additionally, the presence of both amino and keto groups allows it to participate in various redox reactions and serve as a substrate for transamination reactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with malonamidase E2 can affect nitrogen metabolism within cells, potentially altering the levels of key metabolites and influencing cellular growth and differentiation . Furthermore, the compound’s ability to participate in redox reactions may impact oxidative stress responses and the overall redox state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context of the reaction. For example, its interaction with malonamidase E2 involves the binding of the amino group to the active site of the enzyme, leading to the hydrolysis of amide bonds . This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound may influence gene expression by acting as a signaling molecule or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic flux and changes in the expression of genes involved in nitrogen metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic processes and support normal cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in nitrogen metabolism and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and nitrogen cycling. It interacts with enzymes such as malonamidase E2, which plays a role in the hydrolysis of amide bonds and the release of ammonia . This interaction is crucial for maintaining nitrogen balance within cells and tissues. Additionally, this compound may influence metabolic flux by serving as a substrate for transamination reactions, thereby affecting the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm may enhance its participation in metabolic reactions, while its accumulation in organelles such as mitochondria may impact energy production and redox balance.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can be found in various cellular locations, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization within these compartments can affect its activity and function, as well as its interactions with other biomolecules. For instance, its presence in the mitochondria may enhance its role in energy production and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-3-Oxopropanoic Acid can be synthesized through the reaction of malonic acid with ammonia. The process involves dissolving malonic acid in water, followed by the gradual addition of ammonia while maintaining appropriate reaction temperature and pH levels. The resulting product is then crystallized and dried to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-Oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under controlled conditions.
Major Products:
Oxidation: Formation of oxo acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-3-Oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound plays a role in amino acid metabolism and protein synthesis.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-Oxopropanoic Acid involves its participation in metabolic pathways. It acts as an intermediate in the Krebs cycle, contributing to the synthesis of neurotransmitters, hormones, coenzymes, and other essential biomolecules. The compound’s effects are mediated through its interaction with various enzymes and metabolic pathways .
Comparison with Similar Compounds
2-Hydroxy-3-Oxopropanoic Acid:
3-Oxo-3-Phenylpropanoic Acid: This compound has a phenyl group attached to the carbon backbone, differentiating it from 3-Amino-3-Oxopropanoic Acid.
Uniqueness: this compound is unique due to its dual functional groups (amino and keto), which confer distinct reactivity and versatility in chemical synthesis and biological processes. Its role as an intermediate in key metabolic pathways further highlights its significance .
Properties
IUPAC Name |
3-amino-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMROBVSBIBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178002 | |
Record name | Malonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-56-4 | |
Record name | 3-Amino-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-Oxopropanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Malonamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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